Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is an organic compound with the molecular formula C₈H₁₁IO₂ and a molecular weight of 266.08 g/mol . This compound is part of the bicyclo[1.1.1]pentane family, characterized by a unique three-dimensional structure that imparts distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate typically involves the iodination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as ethyl bicyclo[1.1.1]pentane-1-carboxylate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, carboxylic acids, and reduced forms of the original compound .
Scientific Research Applications
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various substrates . The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance the stability and specificity of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the iodine atom and ester group, providing a different reactivity profile.
Uniqueness
This compound is unique due to its combination of the bicyclo[1.1.1]pentane core and the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPQDYRRFJZNEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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